N-(6-Bromo-4-methylpyridin-2-YL)acetamide
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Overview
Description
“N-(6-Bromo-4-methylpyridin-2-YL)acetamide” is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 . It is used in research .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the peracetylation of a mixture containing the compound and 2-amino-6-bromo-4-methyl-pyridine (compound H1). This process can be performed using pyridine, acetic anhydride, and N, N-dimethylaminopyridine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: CC(=O)Nc1cc©cc(Br)n1 .Chemical Reactions Analysis
“this compound” is used as a chemical reagent in the synthesis of diarylureas used as allosteric modulators. It is also used in the production of novel Bcl-Abl inhibitors with flexible linkers .Physical and Chemical Properties Analysis
“this compound” is a solid compound that should be stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Scientific Research Applications
Chelating Properties in Copper(II) Complexes
N-(6-Bromo-4-methylpyridin-2-yl)acetamide derivatives, particularly pyridine-substituted amides, demonstrate excellent chelating properties, which are significant in various fields like biology, medicine, and environmental chemistry. Studies on copper(II) complexes with sterically demanding ligands like N-(6-methylpyridin-2-yl)acetamide have shown that these compounds can significantly influence coordination number and geometry due to their steric hindrance and electron-donating substituents (Smolentsev, 2017).
Role in Suzuki Cross-Coupling Reaction
This compound and its derivatives have been utilized in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. These compounds are potential candidates for various applications, including chiral dopants for liquid crystals, and have shown significant biological activities such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Enzyme Inhibitory Potential
Derivatives of this compound have shown potential as enzyme inhibitors. The synthesized compounds exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their potential therapeutic applications (Abbasi et al., 2019).
Antitumor Activity
This compound derivatives have been investigated for their antitumor activities. Some compounds in this class have shown potent antiproliferative activity against cancer cell lines, such as HeLa and A549, and have been observed to induce cell apoptosis and cause cell cycle arrest (Wu et al., 2017).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies of this compound derivatives provide insights into their molecular structures and stability. These studies contribute to the understanding of the molecular properties and bioactivity potential of these compounds (Asath et al., 2016).
Safety and Hazards
The compound is classified as a warning hazard. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-(6-bromo-4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-7(9)11-8(4-5)10-6(2)12/h3-4H,1-2H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQRPJZATVZTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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